methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C22H30N4O5 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrazolone core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a morpholine-containing side chain enhances its pharmacological potential. The molecular formula for this compound is C23H31N4O3, indicating a rich structural diversity conducive to various interactions within biological systems.
1. Anticancer Properties
Research indicates that compounds with pyrazolone structures often exhibit anticancer activity. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar pyrazolone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as the PI3K/Akt pathway .
2. Anti-inflammatory Effects
Pyrazolone derivatives are recognized for their anti-inflammatory properties. This compound has been evaluated in various models for its ability to reduce inflammation markers. Preliminary data suggest it may inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. In vivo studies have shown significant reductions in edema and inflammatory cytokines when administered to animal models .
3. Analgesic Activity
The analgesic potential of pyrazolone compounds is well-documented. The incorporation of morpholine groups can enhance central nervous system penetration, leading to effective pain relief mechanisms. In animal models, the compound exhibited analgesic effects comparable to established analgesics like diclofenac and metamizole .
4. Neuroprotective Effects
The neuroprotective properties of pyrazolone derivatives have been explored, particularly regarding their interaction with acetylcholinesterase (AChE) and other neurodegenerative targets. This compound may provide protective effects against neurotoxicity induced by oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of AChE and COX enzymes, which play significant roles in inflammation and neurotransmission.
- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.
Case Studies
Several studies have documented the biological activity of similar compounds:
Properties
Molecular Formula |
C22H30N4O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H30N4O5/c1-16(23-9-4-10-25-11-13-31-14-12-25)21-19(15-20(27)30-3)24-26(22(21)28)17-5-7-18(29-2)8-6-17/h5-8,24H,4,9-15H2,1-3H3 |
InChI Key |
LZTQFLIZDKFMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.